molecular formula C15H14O2 B132387 2-Methoxy-2'-methylbenzophenone CAS No. 142256-62-0

2-Methoxy-2'-methylbenzophenone

Cat. No.: B132387
CAS No.: 142256-62-0
M. Wt: 226.27 g/mol
InChI Key: GSVWFQXACSDTHI-UHFFFAOYSA-N
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Description

2-Methoxy-2’-methylbenzophenone is an organic compound with the molecular formula C15H14O2. It is a derivative of benzophenone, characterized by the presence of methoxy and methyl groups on the benzene rings. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-2’-methylbenzophenone can be synthesized through several methods. One common method involves the reaction of pyridinium chlorochromate (PCC) with (2-methoxyphenyl)(2-methylphenyl)methanol in the presence of Celite in methylene chloride at room temperature . Another method involves the methylation of 2,2’,4-trihydroxybenzophenone using dimethyl sulfate .

Industrial Production Methods

The industrial production of 2-Methoxy-2’-methylbenzophenone typically involves the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s purity and yield. The process often includes steps such as purification and crystallization to achieve high product purity .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2’-methylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like PCC.

    Reduction: It can be reduced under specific conditions to form different products.

    Substitution: The methoxy and methyl groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in methylene chloride.

    Reduction: Various reducing agents can be used depending on the desired product.

    Substitution: Conditions vary based on the substituent being introduced.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with PCC yields a different product compared to reduction or substitution reactions .

Mechanism of Action

The mechanism of action of 2-Methoxy-2’-methylbenzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4-methoxybenzophenone
  • 2,2’-Dihydroxy-4-methoxybenzophenone
  • 4-Methylbenzophenone

Uniqueness

2-Methoxy-2’-methylbenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

(2-methoxyphenyl)-(2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11-7-3-4-8-12(11)15(16)13-9-5-6-10-14(13)17-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVWFQXACSDTHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80493532
Record name (2-Methoxyphenyl)(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80493532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142256-62-0
Record name (2-Methoxyphenyl)(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80493532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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